molecular formula C14H20N2O B3847532 N'-(4-methylbenzylidene)hexanohydrazide

N'-(4-methylbenzylidene)hexanohydrazide

Cat. No.: B3847532
M. Wt: 232.32 g/mol
InChI Key: ODVNWITXNNFQND-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(4-Methylbenzylidene)hexanohydrazide belongs to the benzohydrazide family, characterized by a hydrazide backbone (-CONHNH₂) conjugated with aromatic aldehydes. The compound features a 4-methylbenzylidene group (a benzaldehyde derivative with a methyl substituent at the para position) linked to a hexanoyl chain.

The synthesis typically involves condensation of hexanohydrazide with 4-methylbenzaldehyde under acidic or catalytic conditions, followed by recrystallization .

Properties

IUPAC Name

N-[(E)-(4-methylphenyl)methylideneamino]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-3-4-5-6-14(17)16-15-11-13-9-7-12(2)8-10-13/h7-11H,3-6H2,1-2H3,(H,16,17)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVNWITXNNFQND-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NN=CC1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)N/N=C/C1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituents on the benzylidene and hydrazide moieties significantly influence melting points, solubility, and crystallinity.

Compound Name Substituents (R₁, R₂) Melting Point (°C) Yield (%) Key Observations References
2-Chloro-5-nitro-N′-(4-methylbenzylidene)benzohydrazide R₁: Cl, NO₂; R₂: 4-Me Not reported Not reported Enhanced stability due to nitro group; characterized via X-ray diffraction
H18 (Methoxybenzylidene-naphthyl derivative) R₁: OMe; R₂: Naphthyl 240–242 70.12 Lower solubility in polar solvents
N′-(4-Methoxybenzylidene)sulfonohydrazide R₁: SO₃; R₂: 4-Me 224–228 57 High thermal stability; strong intermolecular hydrogen bonds

Key Insights :

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) increase melting points and stability but reduce solubility .
  • Methoxy groups (-OMe) enhance crystallinity and hydrogen-bonding interactions .
  • Bulky substituents (e.g., naphthyl) lower yields due to steric hindrance during synthesis .

Key Insights :

  • The 4-methylbenzylidene group enhances lipophilicity, improving membrane permeability in enzyme inhibition .
  • Metal coordination (e.g., Co, Cu) amplifies antimicrobial effects by disrupting microbial redox systems .
  • Triazole-linked derivatives exhibit dual inhibitory activity (e.g., α-glucosidase and cancer cell migration) .

Structural and Crystallographic Differences

Crystal packing and hydrogen-bonding networks vary with substituents:

  • N′-(4-Methylbenzylidene)sulfonohydrazide: Forms dimeric structures via N–H···O and C–H···O interactions, creating a 2D layered framework .
  • 2-Hydroxybenzylidene derivatives : Exhibit intramolecular O–H···N hydrogen bonds, stabilizing planar conformations .
  • Naphthyl-substituted analogs : Display π-π stacking between aromatic rings, influencing photophysical properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(4-methylbenzylidene)hexanohydrazide
Reactant of Route 2
Reactant of Route 2
N'-(4-methylbenzylidene)hexanohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.